5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions . The reactivity of these compounds can be influenced by the substituents attached to the thiophene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on the specific compound. For example, 2-Thiopheneethanol is a clear colorless to slightly brown liquid .Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
Research emphasizes the importance of five-membered heterocycles, such as furan and thiophene, in drug design due to their roles as structural units of bioactive molecules. These compounds, including derivatives of furan-2-yl and thien-2-yl substituents, show significant activity in medicinal chemistry, particularly in antiviral, antitumor, antimycobacterial, and antiparkinsonian applications (Ostrowski, 2022).
Conversion of Biomass to Furan Derivatives
The review discusses the potential of 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan-based compounds, as alternative feedstocks for the chemical industry, highlighting their application in creating sustainable polymers, fuels, and various chemicals. The adaptability of furan derivatives from plant biomass underscores their significance in developing new materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Health Implications of Furan Fatty Acids
This paper discusses the health benefits and controversies surrounding furan fatty acids, including their anti-oxidant and anti-inflammatory activities. Although not directly related to the compound , this research highlights the biological significance of furan derivatives in health and disease (Xu et al., 2017).
Thiophene Derivatives as Potential Carcinogens
A study on thiophene analogues of known carcinogens highlights the potential carcinogenicity of thiophene derivatives, stressing the importance of evaluating these compounds for safety in pharmaceutical applications (Ashby et al., 1978).
Mechanism of Action
While the specific mechanism of action for “5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
5-[(1-thiophen-2-ylethylcarbamoylamino)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8(11-3-2-6-20-11)15-13(18)14-7-9-4-5-10(19-9)12(16)17/h2-6,8H,7H2,1H3,(H,16,17)(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMQBUTIJVPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)NCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.